molecular formula C12H13FN2S B8345203 2-(4-(4-Fluorophenyl)thiazol-2-yl)propan-1-amine

2-(4-(4-Fluorophenyl)thiazol-2-yl)propan-1-amine

Cat. No.: B8345203
M. Wt: 236.31 g/mol
InChI Key: RRHDNQAGXITTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(4-Fluorophenyl)thiazol-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C12H13FN2S and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13FN2S

Molecular Weight

236.31 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propan-1-amine

InChI

InChI=1S/C12H13FN2S/c1-8(6-14)12-15-11(7-16-12)9-2-4-10(13)5-3-9/h2-5,7-8H,6,14H2,1H3

InChI Key

RRHDNQAGXITTPJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=NC(=CS1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(4-(4-fluorophenyl)thiazol-2-yl)propanenitrile (140 mg, 0.6 mmol) in THF (3 mL) at room temperature was added borane (1M in THF; 3.01 mL, 3.01 mmol) and the reaction mixture was stirred at room temperature for 1 h and then heated at 40° C. for 1 h. The reaction mixture was then cooled to 0° C. and quenched with MeOH (˜5 eq, ˜0.2 mL), and allowed to warm to room temperature where 2N HCl solution was added until the pH ˜2. The reaction mixture was refluxed at 65° C. for 15 min and then cooled to room temperature and concentrated under reduced pressure. The solid obtained was triturated with ether twice and dichloromethane another two times. The remaining solid was dissolved in water (˜50 mL) and basified to pH ˜11 with NaOH pellets. The aqueous mixture was then extracted with ether and dried over sodium sulfate and concentrated under reduced pressure to give 2-(4-(4-fluorophenyl)thiazol-2-yl)propan-1-amine (75 mg, yield 52%), which was carried through without further purification; MS (ESI) m/z: Calculated for C12H13FN2S: 236.08. found: 237.1 (M+H)+.
Name
2-(4-(4-fluorophenyl)thiazol-2-yl)propanenitrile
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
3.01 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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